molecular formula C8H5F2NS B6358403 2,6-Difluoro-3-(methylthio)benzonitrile CAS No. 1520381-10-5

2,6-Difluoro-3-(methylthio)benzonitrile

Cat. No.: B6358403
CAS No.: 1520381-10-5
M. Wt: 185.20 g/mol
InChI Key: AKKMOAIXFWSKSE-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methylthio)benzonitrile is a fluorinated aromatic nitrile derivative characterized by fluorine atoms at the 2- and 6-positions and a methylthio (-SCH₃) group at the 3-position of the benzene ring. The methylthio group enhances electron density at the aromatic ring, influencing reactivity in nucleophilic substitutions and cyclization reactions .

Properties

IUPAC Name

2,6-difluoro-3-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKMOAIXFWSKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Difluoro-3-(methylthio)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with a methylthiolating agent under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

2,6-Difluoro-3-(methylthio)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Scientific Research Applications

2,6-Difluoro-3-(methylthio)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(methylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
2,6-Difluoro-3-(methylthio)benzonitrile C₈H₄F₂NS ~187.19 (estimated) -CN, -F (2,6), -SCH₃ (3) Likely intermediate for pharmaceuticals (e.g., tetrazole or benzimidamide derivatives); potential use in cyclometalated complexes due to electron-rich sulfur moiety.
2,6-Difluoro-3-methoxybenzonitrile C₈H₅F₂NO 169.13 -CN, -F (2,6), -OCH₃ (3) Used in organic synthesis; methoxy group provides moderate electron-donating effects, influencing regioselectivity in substitution reactions.
2,6-Difluoro-3-nitrobenzonitrile C₇H₂F₂N₂O₂ 184.10 -CN, -F (2,6), -NO₂ (3) Nitro group (electron-withdrawing) enhances electrophilic reactivity; precursor for reduced amine derivatives or coordination complexes.
2,6-Difluoro-3-(nonylamino)benzonitrile C₁₆H₂₁F₂N₂ 283.35 -CN, -F (2,6), -NH-C₉H₁₉ (3) Key intermediate in anti-MRSA β-lactam antibiotic research; long alkyl chain improves lipid solubility for biological activity.
2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile C₁₁H₆BrF₆NO₂ 370.07 -CN, -Br (3), -OCH₂CF₃ (2,6) Bromine enables cross-coupling reactions; trifluoroethoxy groups enhance hydrophobicity for specialized industrial applications.

Research Findings and Key Insights

  • Synthetic Pathways: Alkylation of 3-amino-2,6-difluorobenzonitrile with bromoalkanes yields amino-substituted derivatives (e.g., 47a), demonstrating the versatility of fluorinated nitriles in modular synthesis . Methylthio groups participate in intramolecular cyclization to form benzothiazoles, a reaction pathway relevant to heterocyclic drug development .
  • Thermodynamic Properties :

    • Fluorine atoms and nitrile groups contribute to high thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

2,6-Difluoro-3-(methylthio)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2,6-Difluoro-3-(methylthio)benzonitrile is C9H7F2S. Its structure features a benzene ring substituted with two fluorine atoms and a methylthio group, which enhances its reactivity and potential interactions with biological targets.

Antiproliferative Effects

Research indicates that derivatives of similar compounds exhibit significant antiproliferative activity. For instance, in studies involving human cancer cell lines, compounds structurally related to 2,6-Difluoro-3-(methylthio)benzonitrile demonstrated varying degrees of growth inhibition:

CompoundGI50 (µM)Cell LineActivity Level
2,6-Difluoro-3-(methylthio)benzonitrileTBDTC32 (Ewing's Sarcoma)TBD
Related compound A0.28TC32High
Related compound B>10TC71No significant inhibition

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

Case Studies

  • Anticancer Activity : In a study assessing the antiproliferative properties of various benzonitrile derivatives, it was found that certain substitutions on the benzene ring significantly affected their potency against cancer cell lines. The presence of electron-withdrawing groups was correlated with increased activity against specific tumors.
  • Enzyme Targeting : Similar compounds have been shown to target ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. Inhibition of RNR leads to reduced deoxyribonucleotide availability, ultimately hindering cell proliferation.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of fluorinated benzonitriles. These studies reveal that:

  • Fluorination enhances lipophilicity and can improve cellular uptake.
  • Methylthio groups may contribute to increased selectivity for certain biological targets.

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